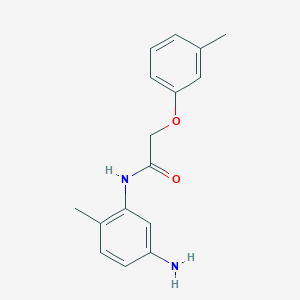
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₂O₂
- Molecular Weight : 270.33 g/mol
- CAS Number : 953744-13-3
The compound features an amine group, a phenoxy moiety, and an acetamide functionality, which are crucial for its biological interactions. The presence of both methyl and amino groups enhances its reactivity and interaction with biological systems.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, arylaminoaryloxyacetanilides have been reported as potential antimicrobial agents. Studies suggest that the phenoxy group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with specific cellular pathways associated with cancer cell proliferation and apoptosis. In vitro studies have shown promising results against several cancer cell lines, indicating potential as a therapeutic agent in oncology.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of arylaminoaryloxyacetanilides demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| Standard Antibiotic | 8 | Staphylococcus aureus |
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In another study evaluating the cytotoxic effects of various derivatives on human cancer cell lines, this compound showed significant cytotoxicity with an IC50 value of approximately 20 µM against A-431 (epidermoid carcinoma) cells. The structure-activity relationship (SAR) analysis suggested that the amino group plays a critical role in enhancing cytotoxicity by facilitating interactions with cellular targets involved in apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | 20 | Induction of apoptosis |
| MCF-7 | 25 | Cell cycle arrest |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
- Interaction with DNA : Potential intercalation into DNA could disrupt replication processes in cancer cells.
- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in malignant cells, contributing to its anticancer effects .
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-3-5-14(8-11)20-10-16(19)18-15-9-13(17)7-6-12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZGSUQPVZJHRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














